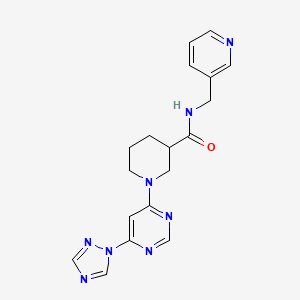
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H20N8O and its molecular weight is 364.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide is a complex organic molecule that integrates multiple heterocycles, suggesting potential biological activities. Its structure includes a triazole and pyrimidine ring, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on existing literature, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound features various functional groups that contribute to its biological activity:
| Component | Description |
|---|---|
| Triazole Ring | Known for antifungal and antibacterial properties. |
| Pyrimidine Ring | Exhibits anticancer, antiviral, and antimicrobial activities. |
| Piperidine Moiety | Often linked to analgesic and anti-inflammatory effects. |
| Carboxamide Group | Enhances solubility and bioavailability. |
Antimicrobial Properties
Research indicates that derivatives of compounds with pyrimidine and triazole rings exhibit significant antimicrobial activity. For instance:
- Triazole Derivatives : Known for their antifungal properties, these compounds can disrupt fungal cell wall synthesis.
- Pyrimidine-Based Compounds : Show antibacterial effects against a variety of pathogens, including Mycobacterium tuberculosis.
Anticancer Effects
Pyrimidine derivatives have demonstrated anticancer properties in various studies:
- A review highlighted that pyrimidine derivatives could induce apoptosis in cancer cells by interfering with DNA synthesis and repair mechanisms .
Case Studies
Several studies have explored the biological activities of similar compounds:
- Anti-Tubercular Activity : A series of substituted benzamide derivatives were evaluated against Mycobacterium tuberculosis, with some compounds showing IC50 values as low as 1.35 μM .
- Cytotoxicity Studies : Compounds similar to the target compound were tested on human embryonic kidney cells (HEK-293), revealing low cytotoxicity and suggesting a favorable safety profile .
Research Findings
Current research on similar compounds indicates promising avenues for further investigation:
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O/c27-18(21-9-14-3-1-5-19-8-14)15-4-2-6-25(10-15)16-7-17(23-12-22-16)26-13-20-11-24-26/h1,3,5,7-8,11-13,15H,2,4,6,9-10H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQGUVITMCBPHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














